Palladium nitrate

Description

Properties

CAS No. |

10102-05-3 |

|---|---|

Molecular Formula |

HNO3Pd |

Molecular Weight |

169.43 g/mol |

IUPAC Name |

nitric acid;palladium |

InChI |

InChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

UVCRDXRRYBAMHB-UHFFFAOYSA-N |

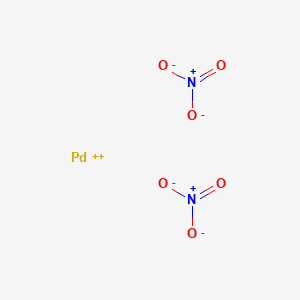

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Pd] |

Other CAS No. |

10102-05-3 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Synonyms |

palladium nitrate |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Palladium (II) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of palladium (II) nitrate (B79036), with a primary focus on its dihydrate form. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize palladium compounds in catalysis, synthesis, and materials science. This document details the crystallographic parameters, experimental protocols for structure determination, and visual representations of the synthetic and analytical workflows.

Introduction

Palladium (II) nitrate, Pd(NO₃)₂, is a key precursor in the synthesis of various palladium-based catalysts and materials.[1] Its reactivity and efficacy are intrinsically linked to its atomic-level structure. The compound exists in both anhydrous and hydrated forms, with the dihydrate, Pd(NO₃)₂(H₂O)₂, being a common crystalline solid.[1] Understanding the precise arrangement of atoms in the crystal lattice is paramount for controlling its chemical behavior and designing novel applications. X-ray crystallography has revealed that palladium (II) in these compounds typically adopts a square planar coordination geometry with unidentate nitrate ligands.[1]

The dihydrate of palladium (II) nitrate is known to crystallize in at least two different polymorphic forms: an orthorhombic (α) and a monoclinic (β) modification. This guide provides a comparative analysis of these two structures.

Crystallographic Data

The crystal structures of both the orthorhombic and monoclinic polymorphs of palladium (II) nitrate dihydrate have been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below for ease of comparison.

Unit Cell Parameters

| Parameter | α-trans-[Pd(NO₃)₂(H₂O)₂] | β-trans-[Pd(NO₃)₂(H₂O)₂] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 5.0036(3)[2] | 5.7469(4)[3] |

| b (Å) | 10.6073(7)[2] | 5.3942(6)[3] |

| c (Å) | 11.7223(8)[2] | 10.0956(10)[3] |

| α (˚) | 90 | 90 |

| β (˚) | 90 | 97.401(3)[3] |

| γ (˚) | 90 | 90 |

| Volume (ų) | 622.1(1) | 310.51(4) |

| Z | 4[2] | 2[3] |

| Calculated Density (g/cm³) | 2.856 | 2.851[3] |

Selected Bond Lengths and Angles

The coordination geometry around the palladium atom is a key feature of the crystal structure. In both polymorphs, the palladium atom is in a square planar environment, coordinated by two oxygen atoms from water molecules and two oxygen atoms from the nitrate groups.[2][3]

| Bond/Angle | α-trans-[Pd(NO₃)₂(H₂O)₂] | β-trans-[Pd(NO₃)₂(H₂O)₂] |

| Pd-O(H₂O) (Å) | 2.030(5)[3] | 2.021(4)[3] |

| Pd-O(NO₃) (Å) | 1.999(5)[3] | 2.003(3)[3] |

| Intramolecular Pd···O(NO₃) (Å) | 2.926[3] | 2.893[3] |

| O(H₂O)-Pd-O(NO₃) (˚) | 90.5 (representative) | 89.3 (representative) |

| O(H₂O)-Pd-O(H₂O) (˚) | 180 | 180 |

| O(NO₃)-Pd-O(NO₃) (˚) | 180 | 180 |

Note: Specific bond angles for the α- and β-forms are not extensively reported in the literature; the provided values are representative of a trans square planar geometry. The intramolecular Pd···O(NO₃) distance indicates a weak interaction that completes a distorted bipyramidal coordination.[3]

Experimental Protocols

The determination of the crystal structure of palladium (II) nitrate involves a series of well-defined experimental procedures, from the synthesis of the crystals to the collection and analysis of diffraction data.

Synthesis of Palladium (II) Nitrate Dihydrate Crystals

Hydrated palladium (II) nitrate crystals can be prepared by the reaction of a palladium source with nitric acid.

Materials:

-

Palladium (II) oxide hydrate (B1144303) (PdO·nH₂O) or palladium metal powder

-

Dilute nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring hotplate

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Palladium (II) oxide hydrate is dissolved in a minimal amount of warm, dilute nitric acid with continuous stirring.[1] Alternatively, palladium metal powder can be dissolved in concentrated nitric acid, which may require gentle heating and prolonged stirring.[1]

-

The resulting solution is heated gently to ensure complete dissolution of the palladium source.

-

The warm solution is filtered to remove any insoluble impurities.

-

The clear filtrate is transferred to a crystallization dish and allowed to cool slowly to room temperature.

-

The dish is then loosely covered and left undisturbed for slow evaporation of the solvent.

-

Yellow-brown, deliquescent prismatic crystals of palladium (II) nitrate dihydrate will form over a period of several hours to days.[1]

-

The crystals are isolated by decantation or filtration and dried carefully.

X-ray Diffraction Analysis

Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are crucial techniques for the analysis of palladium (II) nitrate.

3.2.1. Powder X-ray Diffraction (PXRD)

PXRD is used for phase identification and to assess the purity of the bulk sample.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (low-background is preferred)

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline palladium (II) nitrate dihydrate is finely ground using a mortar and pestle to ensure a random orientation of the crystallites.

-

The powdered sample is packed into the sample holder, and the surface is flattened to be flush with the holder's surface.

-

The sample holder is placed into the diffractometer.

-

The X-ray generator is set to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

A diffraction pattern is collected over a 2θ range of, for example, 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The resulting diffraction pattern is processed, including background subtraction and peak identification.

-

The experimental pattern is compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File) to confirm the phase and identify any impurities.[4]

3.2.2. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the detailed atomic arrangement, including bond lengths, bond angles, and unit cell dimensions.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å)

-

Goniometer head

-

Microscope with polarizing filters

Procedure:

-

A suitable single crystal of palladium (II) nitrate dihydrate (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope. The crystal should be transparent and free of cracks or other defects.

-

The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

The goniometer head is mounted on the diffractometer, and the crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans).

-

The collected data is processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and bond angles.[3]

Visualizations

The following diagrams illustrate the key processes and structural features related to the crystal structure analysis of palladium (II) nitrate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Palladium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of palladium (II) nitrate (B79036). The information is curated for researchers, scientists, and professionals in drug development who utilize palladium compounds in catalysis, synthesis, and other advanced applications. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of reaction pathways and experimental workflows.

Physical Properties

Palladium (II) nitrate, with the chemical formula Pd(NO₃)₂, is an important precursor material in various chemical syntheses. It typically exists in its anhydrous form or as a dihydrate, Pd(NO₃)₂·2H₂O.[1][2] Both forms are deliquescent solids, readily absorbing moisture from the atmosphere.[1][3] The anhydrous compound is a yellow solid, while the dihydrate is often described as a red-brown crystalline powder.[1][2][4][5]

Quantitative Physical Data

A summary of the key physical properties of palladium (II) nitrate is presented in the table below. It is important to note that specific quantitative data on properties such as solubility at various temperatures is not extensively documented in publicly available literature.

| Property | Value | Notes |

| Molecular Formula | Pd(NO₃)₂ (anhydrous) Pd(NO₃)₂·2H₂O (dihydrate) | [1][2] |

| Molecular Weight | 230.43 g/mol (anhydrous) 266.46 g/mol (dihydrate) | [1] |

| Appearance | Yellow solid (anhydrous) Red-brown crystalline powder (dihydrate) | [1][2][4][5] |

| Density | 3.546 g/cm³ (anhydrous) | [1] |

| Melting Point | Decomposes above 100 °C | [1] |

| Boiling Point | Decomposes upon heating | [5] |

| Solubility | Soluble in water and dilute nitric acid.[1][3][4][6][7][8] The solubility in water tends to increase with temperature.[9] | Forms a turbid solution in water due to hydrolysis.[3][4] |

Crystal Structure

The crystal structure of palladium (II) nitrate dihydrate has been determined by X-ray crystallography. It features a square planar coordination geometry around the Palladium(II) center, with unidentate nitrate ligands.[1]

Chemical Properties and Reactivity

Palladium (II) nitrate is a strong oxidizing agent and is relatively stable at room temperature.[5] Its chemical behavior is characterized by its decomposition at elevated temperatures, hydrolysis in aqueous solutions, and its utility as a precursor for catalytically active palladium species.

Thermal Decomposition

Upon heating, palladium (II) nitrate decomposes to form palladium oxide (PdO), nitrogen dioxide (NO₂), and oxygen (O₂).[1] Thermogravimetric analysis (TGA) can be used to study this decomposition process, which typically shows a significant mass loss corresponding to the release of gaseous products.[10][11][12][13]

Hydrolysis

In aqueous solutions, palladium (II) nitrate is susceptible to hydrolysis, which can lead to the formation of a brown basic salt and a turbid solution.[3][4] The extent of hydrolysis is dependent on the pH of the solution.

Catalytic Activity

A primary application of palladium (II) nitrate is as a precursor for the preparation of heterogeneous and homogeneous palladium catalysts.[14] These catalysts are pivotal in a wide range of organic transformations, including cross-coupling reactions and hydrogenations.

Experimental Protocols

This section provides detailed methodologies for the synthesis of palladium (II) nitrate and the preparation of a supported palladium catalyst.

Synthesis of Palladium (II) Nitrate Dihydrate

This protocol describes the synthesis of palladium (II) nitrate dihydrate from palladium metal.

Materials:

-

Palladium metal powder or sponge

-

Concentrated nitric acid (68%)

-

Hydrogen peroxide (30%)

-

Deionized water

-

Cold deionized water for washing

-

Ethanol for washing

Procedure:

-

In a fume hood, carefully add a pre-weighed amount of palladium metal to a reaction vessel.

-

Slowly add a mixture of concentrated nitric acid and hydrogen peroxide to the palladium metal. The addition should be done in portions to control the reaction rate.[15]

-

Gently heat the mixture to facilitate the dissolution of the palladium.[16]

-

Once the palladium has completely dissolved, allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material.

-

Gently heat the resulting solution to evaporate the solvent and concentrate the palladium nitrate.

-

Cool the concentrated solution to induce crystallization of palladium (II) nitrate dihydrate.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol.[15]

-

Dry the crystals under vacuum to obtain the final product.

Preparation of a Supported Palladium Catalyst via Incipient Wetness Impregnation

This protocol outlines the preparation of an alumina-supported palladium catalyst using palladium (II) nitrate as the precursor.

Materials:

-

Palladium (II) nitrate dihydrate

-

γ-Alumina (γ-Al₂O₃) support

-

Deionized water

Procedure:

-

Determine the pore volume of the γ-alumina support. This can be done experimentally or obtained from the supplier's specifications.

-

Calculate the amount of palladium (II) nitrate dihydrate required to achieve the desired palladium loading on the support.

-

Dissolve the calculated amount of palladium (II) nitrate dihydrate in a volume of deionized water equal to the pore volume of the alumina (B75360) support. This creates the impregnation solution.[17][18][19]

-

Add the impregnation solution dropwise to the alumina support with constant mixing to ensure even distribution.

-

Age the impregnated support for a period (e.g., 2-4 hours) to allow for the diffusion of the precursor into the pores.

-

Dry the catalyst precursor in an oven at a controlled temperature (e.g., 100-120 °C) to remove the solvent.[20]

-

Calcine the dried material in a furnace at a high temperature (e.g., 300-500 °C) to decompose the nitrate precursor and form palladium oxide nanoparticles on the support.[20]

-

The resulting catalyst can then be activated through reduction in a hydrogen atmosphere to convert the palladium oxide to metallic palladium.

Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of palladium (II) nitrate and its derived materials.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the compound.[21]

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile.[10]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Used to identify the vibrational modes of the nitrate groups and the palladium-oxygen bonds, confirming the compound's structure.[22][23][24][25][26][27]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Employed for the accurate determination of the palladium content in the compound or on a supported catalyst.

Signaling Pathways and Experimental Workflows

Palladium (II) nitrate is a key starting material for many catalytic processes. The following diagrams, generated using Graphviz, illustrate some of these important pathways and workflows.

Applications in Drug Development and Research

Palladium (II) nitrate and the catalysts derived from it are indispensable in pharmaceutical research and development. Its primary roles include:

-

Catalyst Precursor: It is a widely used precursor for preparing highly active palladium catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[14][21][25][28][29][30]

-

Hydrogenation Reactions: Catalysts prepared from palladium (II) nitrate are employed in hydrogenation reactions to selectively reduce functional groups in organic molecules.[14]

-

Nanoparticle Synthesis: It serves as a precursor for the synthesis of palladium nanoparticles, which are being explored for various biomedical applications, including drug delivery systems and as antimicrobial agents.[28][31][32][33][34][35][36][37]

Safety and Handling

Palladium (II) nitrate is a strong oxidizing agent and should be handled with care. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from combustible materials.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Palladium (II) nitrate dihydrate [himedialabs.com]

- 3. This compound | 10102-05-3 [chemicalbook.com]

- 4. This compound CAS#: 10102-05-3 [m.chemicalbook.com]

- 5. This compound - ESPI Metals [espimetals.com]

- 6. americanelements.com [americanelements.com]

- 7. Manufacturer - Quality 10102-05-3,Palladous nitrate,Palladium(II) nitrate solution| UIV Chem [riyngroup.com]

- 8. americanelements.com [americanelements.com]

- 9. majescor.com [majescor.com]

- 10. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etamu.edu [etamu.edu]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Thermogravimetric analysis | PPTX [slideshare.net]

- 14. Experienced supplier of CAS:10102-05-3,this compound,this compound Solution [riyngroup.com]

- 15. CN102311147A - Method for preparing this compound - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. studenttheses.uu.nl [studenttheses.uu.nl]

- 18. mdpi.com [mdpi.com]

- 19. csuepress.columbusstate.edu [csuepress.columbusstate.edu]

- 20. US8841231B2 - Process for the preparation of palladium-based catalysts and use of said catalysts in selective hydrogenation - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound(10102-05-3) IR Spectrum [chemicalbook.com]

- 23. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Palladium(II) nitrate dihydrate | 32916-07-7 | Benchchem [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. powder and chunks | Sigma-Aldrich [sigmaaldrich.com]

- 30. researchgate.net [researchgate.net]

- 31. Theranostic aspects of palladium‐based bimetallic nanoparticles in biomedical field: A state‐of‐the‐art - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Palladium Nanoparticles Fabricated by Green Chemistry: Promising Chemotherapeutic, Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles | MDPI [mdpi.com]

- 34. Frontiers | Gold, Silver, and Palladium Nanoparticles: A Chemical Tool for Biomedical Applications [frontiersin.org]

- 35. fastercapital.com [fastercapital.com]

- 36. researchgate.net [researchgate.net]

- 37. An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Palladium (II) Nitrate Dihydrate for Researchers

Palladium (II) nitrate (B79036) dihydrate is an inorganic compound that serves as a crucial precursor and catalyst in various chemical syntheses. This guide provides an in-depth overview of its fundamental chemical properties, a common synthetic protocol, and its role in catalytic processes, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Palladium (II) nitrate dihydrate is a red-brown, deliquescent solid that is soluble in water and dilute nitric acid.[1][2][3] The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | Pd(NO₃)₂ · 2H₂O[2][4][5] |

| Molecular Weight | 266.46 g/mol [4][6] |

| Hill Formula | N₂O₆Pd * 2 H₂O[5] |

| Appearance | Red-brown crystalline solid[1][2] |

| Solubility | Soluble in water and nitric acid[1][3] |

Experimental Protocol: Synthesis of Palladium (II) Nitrate Dihydrate

A common method for the laboratory synthesis of hydrated palladium nitrate involves the reaction of palladium oxide hydrate (B1144303) with dilute nitric acid, followed by crystallization.[7]

Materials:

-

Palladium oxide hydrate (PdO·nH₂O)

-

Dilute nitric acid (HNO₃)

-

Distilled water

-

Crystallizing dish

-

Heating plate

-

Filtration apparatus

Procedure:

-

Dissolution: In a fume hood, carefully add palladium oxide hydrate to a beaker containing dilute nitric acid. The mixture is gently warmed and stirred until the palladium oxide hydrate is completely dissolved, forming a solution of palladium (II) nitrate.

-

Concentration: The resulting solution is then heated to evaporate excess solvent and concentrate the palladium (II) nitrate.

-

Crystallization: The concentrated solution is allowed to cool slowly in a crystallizing dish. As the solution cools, yellow-brown deliquescent prisms of palladium (II) nitrate dihydrate will crystallize.[7]

-

Isolation: The crystals are isolated from the mother liquor by filtration.

-

Drying: The collected crystals are carefully dried to remove any residual solvent. Due to the deliquescent nature of the product, drying should be conducted in a controlled environment, such as a desiccator.

Catalytic Applications and Logical Workflow

Palladium (II) nitrate is a versatile catalyst and precursor for the synthesis of other palladium catalysts.[1] For instance, it is used to catalyze the conversion of alkenes to dinitrate esters.[2][7] The pyrolysis of palladium (II) nitrate dihydrate yields palladium oxide, a critical component in many catalytic systems.[2]

Below is a diagram illustrating the logical workflow from the synthesis of palladium (II) nitrate dihydrate to its application as a catalyst precursor.

References

- 1. This compound Palladium(II) nitrate dihydrate CAS: 32916-07-7 - Buy this compound, Palladium (II) nitrate Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 2. Palladium (II) nitrate dihydrate [himedialabs.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Palladium(II) nitrate dihydrate 32916-07-7 Catalyst [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Palladium(II) nitrate dihydrate | CAS#:32916-07-7 | Chemsrc [chemsrc.com]

- 7. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Palladium Nitrate in Water and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of palladium (II) nitrate (B79036) in aqueous solutions, specifically focusing on its behavior in water and nitric acid. This document is intended to be a core resource for researchers, scientists, and professionals in drug development who utilize palladium compounds in their work.

Executive Summary

Palladium (II) nitrate, a key precursor in the synthesis of various palladium-based catalysts and active pharmaceutical ingredients, exhibits significant solubility in both water and nitric acid. However, its aqueous chemistry is complex, primarily governed by temperature, the concentration of nitric acid, and the propensity of the palladium (II) ion to hydrolyze. Understanding these factors is critical for controlling reaction kinetics, ensuring product purity, and optimizing process efficiency. This guide synthesizes available data on the solubility of palladium nitrate, outlines detailed experimental protocols for its determination, and provides a visual representation of the factors influencing its dissolution.

Quantitative Solubility Data

Table 1: Solubility of Palladium (II) Nitrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Observations |

| 20 | Soluble[1][2] | Forms a turbid solution due to hydrolysis.[1][2] The pH of a solution at this temperature is approximately 0.5.[1][2] |

| General Trend | Increases with temperature | General principle for most salts, though specific data for this compound is scarce. |

Note: The solubility of this compound in pure water is complicated by hydrolysis, which can lead to the formation of insoluble basic salts.[1][2] This phenomenon makes it challenging to obtain a clear, stable solution without the presence of an acid.

Table 2: Solubility of Palladium (II) Nitrate in Nitric Acid

| Nitric Acid Concentration | This compound Concentration | Source |

| 10 wt. % | 10 wt. % | [3] |

| Dilute Nitric Acid | Soluble[1][2][4] | Specific concentrations for "dilute" acid are not consistently defined in the literature. |

| Concentrated Nitric Acid | Soluble[5] | Used in the preparation of this compound solutions from palladium metal.[5] |

Note: The presence of nitric acid suppresses the hydrolysis of the Pd²⁺ ion, leading to higher and more stable concentrations of dissolved this compound.[6][7] Spectrophotometric studies have shown the formation of various palladium-nitrato complexes in concentrated nitrate and acid solutions, such as PdNO₃⁺, Pd(NO₃)₂, and PdOHNO₃.[8]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for various research and development applications. The following protocols are based on established methods for inorganic salts and can be adapted for this compound.

Isothermal Shake-Flask Method

This gravimetric method is considered a reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent (water or nitric acid solution) at a constant temperature.

Materials:

-

Palladium (II) nitrate (solid)

-

Solvent (deionized water or nitric acid solution of known concentration)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish

-

Drying oven

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

-

Place the flask in the thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe and filter it to remove any suspended solids.

-

Weigh the filtered solution to determine its mass.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Heat the evaporating dish in a drying oven at a suitable temperature (e.g., 105°C) until the solvent has completely evaporated and a constant weight of the dried this compound is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent.

-

Express the solubility as grams of this compound per 100 grams of solvent.

Analytical Methods for Concentration Determination

For more precise measurements, especially at lower concentrations, analytical instrumentation is recommended to determine the concentration of palladium in the saturated solution.

3.2.1. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique for determining the elemental composition of a sample.[9][10][11][12][13]

Procedure:

-

Prepare a saturated solution of this compound using the isothermal shake-flask method described above.

-

Carefully filter the saturated solution.

-

Accurately dilute a known volume of the filtered solution with the same solvent to a concentration within the linear range of the ICP-OES instrument.

-

Prepare a series of palladium standard solutions of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the ICP-OES instrument at the appropriate palladium emission wavelength.

-

Construct a calibration curve from the standard solutions and determine the concentration of palladium in the diluted sample.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

3.2.2. UV-Visible Spectrophotometry

This method relies on the absorbance of light by palladium complexes in solution.[14][15][16][17][18]

Procedure:

-

Prepare a saturated solution and filter it as described previously.

-

If necessary, add a complexing agent that forms a colored complex with palladium to enhance the absorbance and sensitivity.

-

Prepare a series of this compound standard solutions of known concentrations and treat them with the same complexing agent.

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships governing its dissolution in aqueous media.

Conclusion

The solubility of palladium (II) nitrate is a critical parameter for its effective use in scientific research and industrial applications. While it is readily soluble in dilute nitric acid, its solubility in water is limited by hydrolysis. The addition of nitric acid is essential to achieve stable solutions with higher palladium concentrations. For precise applications, it is recommended to experimentally determine the solubility under the specific conditions of temperature and acid concentration that will be employed. The methodologies and analytical techniques outlined in this guide provide a robust framework for conducting such determinations. Further research to quantify the solubility of this compound over a broader range of temperatures and nitric acid concentrations would be highly valuable to the scientific community.

References

- 1. This compound CAS#: 10102-05-3 [m.chemicalbook.com]

- 2. This compound | 10102-05-3 [chemicalbook.com]

- 3. Palladium(II) nitrate solution 10 wt. % in 10 wt. % nitric acid, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Palladium (II) nitrate dihydrate [himedialabs.com]

- 5. Manufacturer - Quality 10102-05-3,Palladous nitrate,Palladium(II) nitrate solution| UIV Chem [riyngroup.com]

- 6. Structures of polynuclear complexes of palladium(II) and platinum(II) formed by slow hydrolysis in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium complexes in concentrated nitrate and acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peroxide Fusion Solution - Determination of Platinum, Palladium and Rhodium by ICP Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. ICP-OES Analysis of Trace Elements in High-Purity Platinum [spectro.com]

- 12. researchgate.net [researchgate.net]

- 13. sylzyhg.com [sylzyhg.com]

- 14. Rapid spectrophotometric determination of trace amounts of palladium in water samples after dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. routledge.com [routledge.com]

- 17. [Simultaneous determination of platinum (IV) and palladium (II) using spectrophotometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Anhydrous Palladium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of anhydrous palladium nitrate (B79036) (Pd(NO₃)₂). Understanding the thermal stability and decomposition pathway of this compound is critical for its application in catalysis, synthesis of palladium-based materials, and in drug development processes where palladium catalysts are employed. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of the decomposition process and experimental workflows.

Thermal Decomposition Profile

Anhydrous palladium nitrate is a brown, deliquescent solid that decomposes upon heating. The thermal decomposition process involves the breakdown of the nitrate salt into palladium oxide, nitrogen dioxide, and oxygen. The overall chemical equation for this reaction is:

2Pd(NO₃)₂ (s) → 2PdO (s) + 4NO₂ (g) + O₂ (g)[1]

The temperature at which this decomposition occurs can vary significantly depending on the experimental conditions, particularly the heating rate and the definition of the decomposition temperature (e.g., onset of mass loss versus a specific percentage of mass loss).

Quantitative Decomposition Data

The reported thermal decomposition temperatures for anhydrous this compound exhibit a range, which is attributable to the different methodologies and criteria used for its determination. The following table summarizes the available quantitative data from various sources.

| Parameter | Value | Experimental Conditions/Remarks | Source |

| Decomposition Temperature | 350 °C | General calcination temperature in air to produce palladium oxide.[1] | [1] |

| Decomposition Temperature Range | 265-370 °C | General range for the loss of nitrogen oxides from anhydrous transition metal nitrates.[2] | [2] |

| Thermal Decomposition Temperature (TGA) | 120 °C | Defined as the temperature at which a 10% mass loss is observed.[3] | [3] |

It is crucial to note that the lower reported temperature of 120 °C is a procedural decomposition temperature defined by a specific mass loss percentage under a defined heating rate, while the higher temperatures represent the broader range and the temperature for complete conversion to the oxide.

Experimental Protocols for Thermal Analysis

The thermal decomposition of anhydrous this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information about mass changes and heat flow as a function of temperature, respectively.

A detailed experimental protocol for determining the thermal decomposition temperature of this compound using TGA, as described in a patent, is as follows:

-

Instrument: Shimadzu TGA-50 thermogravimeter.[3]

-

Sample Preparation: A small quantity of anhydrous this compound is placed in the TGA sample pan.

-

Heating Program: The sample is heated from room temperature at a constant rate of 5.0 °C/minute.[3]

-

Atmosphere: The analysis is conducted under a constant flow of air.[3]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The thermal decomposition temperature is defined as the temperature at which a 10% mass loss of the palladium salt is observed.[3]

Several factors can influence the results of TGA and DSC experiments, leading to variations in the observed decomposition temperatures:

-

Heating Rate: A higher heating rate can shift the apparent decomposition temperature to a higher value.[2]

-

Sample Mass and Particle Size: Larger sample masses and particle sizes can lead to temperature gradients within the sample, affecting the decomposition profile.

-

Atmosphere: The composition of the purge gas (e.g., inert gas like nitrogen or a reactive gas like air) can influence the decomposition pathway and byproducts.

Visualizing the Process

The thermal decomposition of anhydrous this compound follows a direct pathway to form palladium oxide and gaseous byproducts.

References

An In-depth Technical Guide to Palladium(II) Nitrate (CAS 10102-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palladium(II) nitrate (B79036) (CAS 10102-05-3), a versatile inorganic compound with significant applications in catalysis and chemical synthesis.

Chemical and Physical Properties

Palladium(II) nitrate, with the chemical formula Pd(NO₃)₂, is a red-brown crystalline solid.[1][2] It is deliquescent, meaning it tends to absorb moisture from the air and dissolve.[2][3][4] This compound is soluble in water and dilute nitric acid.[3][4][5]

| Property | Value | Reference |

| Molecular Formula | N₂O₆Pd | [6] |

| Molecular Weight | 230.43 g/mol | [2][6][7] |

| Appearance | Red-brown crystalline powder or solid | [1][2] |

| Density | 1.118 g/mL at 25 °C | [3] |

| Melting Point | Decomposes above 100 °C | [2] |

| Solubility | Soluble in water and dilute nitric acid.[3][4][5] | |

| pH | < 1.0 | [1] |

Synthesis and Preparation

Palladium(II) nitrate can be synthesized through several methods. A common laboratory preparation involves the reaction of palladium metal with nitric acid.[3][4][5] Another method is the dissolution of palladium oxide hydrate (B1144303) in dilute nitric acid, followed by crystallization.[3][4][5]

Experimental Protocol: Synthesis of Palladium(II) Nitrate

Objective: To synthesize Palladium(II) nitrate from palladium metal.

Materials:

-

Fine palladium metal powder

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add finely divided palladium metal to warm concentrated nitric acid.

-

Gently heat the mixture with stirring until the palladium metal has completely dissolved, forming a yellow-brown solution.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly.

-

Yellow-brown, deliquescent prisms of Palladium(II) nitrate will crystallize out of the solution.[3][4]

-

Separate the crystals from the remaining liquid by filtration.

-

Dry the crystals in a desiccator to prevent absorption of atmospheric moisture.

Applications in Research and Industry

Palladium(II) nitrate is a key reagent and catalyst in various chemical transformations.

-

Catalysis: It serves as a precursor for the preparation of both homogeneous and supported palladium catalysts.[8] These catalysts are crucial in a wide range of organic reactions, including:

-

Cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are fundamental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[8]

-

Hydrogenation and hydrogen transfer reactions , widely used in the petrochemical and pharmaceutical industries.[8]

-

Alkene nitration to form glycol dinitrates.[9]

-

-

Electronic Materials: Palladium(II) nitrate is utilized in the preparation of conductive inks and for the activation of surfaces for electroless plating, which is important in the manufacturing of printed circuit boards and other electronic components.[8][10]

-

Nanotechnology: It is an important raw material for the synthesis of platinum-palladium carbon alloy nanocatalysts, which have applications in fuel cells.[3][5]

-

Analytical Chemistry: It can be used as a matrix modifier in graphite (B72142) furnace atomic absorption spectrophotometry for the determination of trace elements like arsenic.[3][5]

Logical Relationship: From Precursor to Application

Safety and Handling

Palladium(II) nitrate is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as an oxidizer and can intensify fires.[1] It causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move the person to fresh air.[1]

-

Storage: Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a dry and well-ventilated place.

| Hazard Statement | GHS Code |

| May intensify fire; oxidizer | H272 |

| Causes severe skin burns and eye damage | H314 |

Experimental Workflow: Preparation of a Supported Palladium Catalyst

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Palladium nitrate CAS#: 10102-05-3 [m.chemicalbook.com]

- 4. This compound | 10102-05-3 [chemicalbook.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scbt.com [scbt.com]

- 7. AB204774 | CAS 10102-05-3 – abcr Gute Chemie [abcr.com]

- 8. Experienced supplier of CAS:10102-05-3,this compound,this compound Solution [riyngroup.com]

- 9. This compound 10102-05-3 India [ottokemi.com]

- 10. Wholesale Palladium(II)nitrate CAS:10102-05-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

Palladium Nitrate: A Comprehensive Technical Guide to its Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

Palladium nitrate (B79036), Pd(NO₃)₂, is a cornerstone reagent in palladium chemistry, serving as a versatile precursor for a vast array of coordination complexes and catalytic systems. Its unique reactivity and coordination behavior make it an invaluable tool in fields ranging from organic synthesis to materials science and drug development. This in-depth technical guide provides a thorough examination of the core principles of palladium nitrate's coordination chemistry, detailing its synthesis, reactivity, and the structural diversity of its complexes.

Core Properties of this compound

This compound is typically encountered as a brown, deliquescent solid that exists in both anhydrous and dihydrate (Pd(NO₃)₂·2H₂O) forms.[1][2] It is soluble in water and dilute nitric acid, though aqueous solutions are prone to hydrolysis, forming a brown basic salt.[3][4]

Physical and Chemical Properties:

| Property | Value/Description |

| Chemical Formula | Pd(NO₃)₂ |

| Molar Mass | 230.43 g/mol (anhydrous) |

| Appearance | Yellow-brown to red-brown crystalline solid[3][5] |

| Solubility | Soluble in water and nitric acid[3][5] |

| Decomposition | Decomposes upon heating to palladium oxide, nitrogen dioxide, and oxygen[1] |

| Hydrolysis | Hydrolyzes in water to form palladium hydroxide (B78521) and nitric acid[1] |

Palladium(II) nitrate is a strong oxidizing agent and serves as a precursor for the synthesis of various palladium-based catalysts.[1][6]

Synthesis of this compound and its Precursors

The synthesis of this compound typically involves the reaction of palladium metal or its oxide with nitric acid. The resulting product's purity and form can be influenced by the reaction conditions.

Experimental Protocol: Preparation of Water-Soluble this compound

This protocol outlines a method for preparing water-soluble this compound from palladium metal.[1]

Materials:

-

Palladium metal powder

-

Aqua regia (1:3 mixture of concentrated nitric acid and concentrated hydrochloric acid)

-

Concentrated nitric acid

-

Ammonia (B1221849) solution

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution in Aqua Regia: Mix aqua regia with an equal volume of water. Add palladium powder (solid-to-liquid ratio of approximately 1:3). Boil the mixture for 2-3 hours, then filter to collect the filtrate.

-

Formation of Palladium Hydroxide: Add ammonia solution to the filtrate until the pH reaches 8. Allow the solution to hydrolyze for 8-12 minutes. Filter the precipitate and wash with hot water (40-70°C) until the pH of the washings is 7. The resulting solid is a palladium material, likely a hydrated oxide.

-

Dissolution in Nitric Acid: Add the palladium material to concentrated nitric acid (solid-to-liquid ratio of 1:2.4-2.6). Once about one-third of the solid has dissolved, add a 50% mass fraction of dilute nitric acid to the original total volume. Heat the mixture to boiling until all the palladium material is dissolved, yielding a this compound solution.

-

Crystallization: Heat and concentrate the this compound solution to induce crystallization. Wash the resulting crystals with alcohol until the washing solution is pale yellow to obtain water-soluble this compound.

Coordination Chemistry: Ligand Interactions and Complex Formation

The coordination chemistry of this compound is rich and varied, primarily featuring the square planar geometry typical of Pd(II) complexes.[7][8] The nitrate ion itself can act as a ligand, coordinating to the palladium center in either a monodentate or bidentate fashion.[9][10]

The Nitrate Ligand

The nitrate ion (NO₃⁻) is a versatile ligand. In its coordination complexes, the oxygen atoms are the donors, not the nitrogen.[10] It can bind to a metal center in two primary modes:

-

Monodentate: One oxygen atom of the nitrate ion forms a bond with the palladium center.

-

Bidentate: Two oxygen atoms of the nitrate ion form bonds with the palladium center.

An example of a complex showcasing both modes is [(Me₄en)Pd(ONO₂)(O₂NO)], where Me₄en is N,N,N',N'-tetramethylethylenediamine. In this complex, one nitrate acts as a monodentate O-donor, and the other acts as a bidentate O,O'-donor.[9]

Reactions with Other Ligands

This compound readily reacts with a wide range of ligands to form stable coordination complexes. These reactions often involve the displacement of the nitrate ligands.

Common Ligand Types:

-

N-donor ligands: Ammonia, pyridines, and bidentate amines like ethylenediamine (B42938) are common ligands that form stable complexes with palladium(II).[1][11][12]

-

P-donor ligands: Phosphine ligands are also widely used in palladium chemistry, often in the context of catalytic applications.

-

S-donor ligands: Thioethers and other sulfur-containing ligands can coordinate to palladium.

Experimental Protocol: Synthesis of a Palladium-Ammine Nitrate Complex

This protocol describes the preparation of a palladium-ammine nitrate complex by reacting palladium metal with nitric acid followed by neutralization with ammonia.[11]

Materials:

-

Palladium metal

-

Nitric acid

-

Ammonia or ammonium (B1175870) hydroxide solution

-

Water-soluble alkanol (e.g., methanol, ethanol)

Procedure:

-

Dissolve metallic palladium in nitric acid.

-

Neutralize the solution with ammonia or ammonium hydroxide until an orange color is imparted to the solution.

-

The resulting solution can be concentrated by heating.

-

Precipitation of the complex can be induced by the addition of a water-soluble alkanol to the concentrated solution or the filtrate after concentration.

Caption: Synthesis of a Palladium-Ammine Nitrate Complex.

This compound Complexes in Catalysis

This compound is a crucial precursor for the synthesis of a wide variety of homogeneous and heterogeneous palladium catalysts.[5][6] These catalysts are instrumental in a broad spectrum of organic transformations, most notably in cross-coupling reactions.[5]

Key Catalytic Applications:

-

Cross-Coupling Reactions: Palladium catalysts derived from this compound are fundamental to reactions like the Heck, Suzuki, and Sonogashira couplings, which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals and advanced materials.[6][13]

-

Hydrogenation and Dehydrogenation: Palladium catalysts are highly effective for the addition of hydrogen to unsaturated bonds (hydrogenation) and the reverse process (dehydrogenation).[3]

-

Alkene Nitration: In a nitric acid solution, palladium(II) nitrate catalyzes the conversion of alkenes to glycol dinitrates.[6][7]

Caption: Role of this compound as a Catalyst Precursor.

This compound Complexes in Drug Development

The success of platinum-based anticancer drugs like cisplatin (B142131) has spurred research into other metal-based therapeutics, with palladium complexes showing significant promise.[14][15] Palladium(II) complexes share similar coordination chemistry with platinum(II) analogs.[14]

Palladium compounds are being investigated for their potential as anticancer agents due to their ability to interact with biomolecules.[16] Palladium ions can form strong complexes with both inorganic and organic ligands, allowing them to disturb cellular equilibria and interact with macromolecules like proteins and DNA.[16] The binding of palladium complexes to DNA and RNA can lead to strand breakage, and these compounds have been shown to inhibit major cellular functions, including DNA and RNA synthesis.[16] While the toxicity of palladium compounds is generally lower than that of platinum-based drugs, their therapeutic potential is an active area of research.[14]

Structural and Spectroscopic Characterization

The characterization of this compound complexes relies on a suite of analytical techniques to elucidate their structure and bonding.

Key Characterization Techniques:

-

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry. For instance, X-ray diffraction has been used to characterize palladium nitrosyl complexes.[17]

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for characterizing the ligand environment around the palladium center in solution.

-

Infrared (IR) Spectroscopy: Useful for identifying the coordination mode of the nitrate ligand and the presence of other functional groups.

-

Mass Spectrometry: Helps to determine the molecular weight and composition of the complexes.[12]

Representative Structural Data for a Palladium(IV) Nitrosyl Complex:

A structurally characterized mononuclear nitrosyl complex of palladium, formulated as a Pd(IV) species, exhibits the following key structural parameters:[17]

| Parameter | Value |

| Pd-NO distance | 2.016(5) Å |

| Pd-N-O angle | 118.3(5)° |

| N-O distance | 1.151(7) Å |

This bent Pd-N-O geometry is a notable feature of this particular complex.[17]

Conclusion

This compound is a fundamentally important compound in coordination chemistry, offering a gateway to a vast landscape of palladium complexes with diverse applications. Its role as a catalyst precursor is well-established, driving innovation in organic synthesis. Furthermore, the exploration of this compound-derived complexes in drug discovery highlights the expanding reach of this versatile reagent. A thorough understanding of its synthesis, reactivity, and the structural nuances of its complexes is essential for researchers and scientists aiming to harness the full potential of palladium chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. Palladium (II) nitrate dihydrate [himedialabs.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 10102-05-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Palladium(II) nitrate dihydrate | 32916-07-7 | Benchchem [benchchem.com]

- 7. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal nitrate complex - Wikipedia [en.wikipedia.org]

- 11. US3773948A - Ammine complex of this compound and method of preparation - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | N2O6Pd | CID 24932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Oxidation State of Palladium in Palladium(II) Nitrate

This guide provides a detailed analysis for researchers, scientists, and drug development professionals on determining and understanding the oxidation state of palladium in palladium(II) nitrate (B79036), Pd(NO₃)₂. The principles of coordination chemistry, nomenclature, and experimental verification are discussed.

Theoretical Determination of Oxidation State

The oxidation state of a central metal atom in a coordination compound is determined by the overall charge of the complex and the charges of its associated ligands.[1] For a neutral compound, the sum of the oxidation states of all constituent atoms must equal zero.[2][3]

Palladium(II) nitrate, with the chemical formula Pd(NO₃)₂, is a neutral compound. It consists of a central palladium atom and two nitrate groups. The determination of palladium's oxidation state follows a straightforward logical process:

-

Identify the Components: The compound is composed of one palladium (Pd) cation and two nitrate (NO₃) anions.

-

Determine the Charge of the Ligand: The nitrate group (NO₃) is a common polyatomic ion with a well-established charge of -1.[4][5][6]

-

Apply the Principle of Charge Neutrality: The overall charge of the Pd(NO₃)₂ compound is zero.[7]

-

Formulate the Equation: Let the oxidation state of palladium be represented by x. The equation for the sum of charges is: (Oxidation State of Pd) + 2 * (Charge of NO₃) = 0 x + 2(-1) = 0*

-

Solve for the Oxidation State: x - 2 = 0 x = +2

This calculation unequivocally establishes the oxidation state of palladium in this compound as +2. This is further confirmed by its systematic IUPAC name, palladium(II) nitrate , where the Roman numeral (II) explicitly denotes the +2 oxidation state of the metal center.[8][9]

Data Presentation: Summary of Oxidation States

The oxidation states of the individual elements and polyatomic ions within palladium(II) nitrate are summarized in the table below for clarity and easy reference.

| Component/Element | Symbol/Formula | Quantity in Formula | Individual Oxidation State / Charge | Total Charge Contributed to Compound |

| Palladium | Pd | 1 | +2 | +2 |

| Nitrate Ion | NO₃⁻ | 2 | -1 | -2 |

| Nitrogen (within NO₃⁻) | N | 2 | +5 | +10 |

| Oxygen (within NO₃⁻) | O | 6 | -2 | -12 |

| Overall Compound | Pd(NO₃)₂ | 1 | N/A | 0 |

Note: The oxidation states of Nitrogen (+5) and Oxygen (-2) within the nitrate ion sum to the ion's overall charge of -1.[4]

Logical Workflow for Determination

The process of deducing the oxidation state of palladium can be visualized as a logical workflow, starting from the neutral compound and utilizing the known charge of the nitrate ligand.

Caption: Logical workflow for determining the oxidation state of palladium.

Experimental Protocol for Verification

While the oxidation state is a formal concept, it can be experimentally corroborated by techniques sensitive to the electronic environment of an atom. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that can provide strong evidence for the oxidation state of palladium by measuring the binding energies of its core-level electrons.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To measure the core-level binding energy of the Pd 3d electrons in Pd(NO₃)₂ and compare it with reference values for palladium in different oxidation states (e.g., Pd(0), Pd(II), Pd(IV)). A higher positive oxidation state typically results in a higher binding energy.

-

Instrumentation: A high-resolution XPS spectrometer equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer.

-

Sample Preparation: a. A high-purity, solid sample of anhydrous palladium(II) nitrate is required.[8] b. The sample is mounted onto a clean, conductive sample holder using double-sided copper or silver tape. c. The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the spectrometer (pressure < 10⁻⁸ Torr) to prevent surface contamination.

-

Data Acquisition: a. A wide-scan survey spectrum (0-1100 eV binding energy) is first acquired to identify all elements present on the surface and check for impurities. b. A high-resolution spectrum is then acquired for the Pd 3d region (typically 330-350 eV binding energy). c. Charge compensation using a low-energy electron flood gun may be necessary as Pd(NO₃)₂ is an insulating material. The C 1s peak of adventitious carbon at 284.8 eV is typically used for binding energy calibration.

-

Data Analysis: a. The high-resolution Pd 3d spectrum is analyzed. The spectrum for Pd(II) is expected to show a doublet, corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components. b. The binding energy of the primary Pd 3d₅/₂ peak is determined. For Pd(II) compounds, this value is typically in the range of 337-338 eV. This is significantly higher than the value for metallic Pd(0), which is found around 335 eV. c. The measured binding energy is compared against a reliable XPS database for palladium compounds to confirm that the value is consistent with the +2 oxidation state.

This experimental approach provides strong physical evidence that supports the formal assignment of the +2 oxidation state to palladium in palladium(II) nitrate.

References

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. Oxidation state - Wikipedia [en.wikipedia.org]

- 4. NO3- oxidation number | Filo [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. quora.com [quora.com]

- 7. How to determine the oxidation state of elements in a compound | MEL Chemistry [melscience.com]

- 8. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 9. Palladium nitrate | N2O6Pd | CID 24932 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet for Palladium Nitrate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of palladium nitrate (B79036) dihydrate. The information is compiled from various safety data sheets and supplemented with insights from scientific literature to support its application in research and development.

Chemical Identification and Physical Properties

Palladium nitrate dihydrate is an inorganic compound that serves as a source of palladium for various chemical syntheses.[1] It is a deliquescent, yellow-brown solid.[2][3]

| Property | Value | Source |

| Chemical Formula | Pd(NO₃)₂·2H₂O | [4] |

| Molecular Weight | 266.46 g/mol | [4] |

| CAS Number | 32916-07-7 | [4] |

| EC Number | 233-265-8 | [4] |

| Appearance | Yellow-brown solid | [2][3] |

| Solubility | Soluble in water | [2] |

| Melting Point | Decomposes >100 °C | [2] |

| Density | 1.118 g/cm³ at 20 °C | [5] |

| pH | 1 (1 g/L in water at 20 °C) | [6] |

Hazard Identification and Classification

This compound dihydrate is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer.[4] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[7] |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life.[7] |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[7] |

GHS Pictograms:

Flame over circle, Corrosion, Skull and crossbones, Environment

Signal Word: Danger.[4]

NFPA Ratings: [4]

-

Health: 3 (Serious)

-

Flammability: 0 (Minimal)

-

Instability: 2 (Moderate)

-

Special: OX (Oxidizer)

Caption: GHS Hazard classification for this compound dihydrate.

Safe Handling and Storage

Handling:

-

Avoid formation of dust and aerosols.[8]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Keep away from combustible materials.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed.[8]

-

Store away from incompatible materials such as organic materials, reducing agents, strong bases, and metals like aluminum and steel.[5]

-

Store in a locked-up area.[4]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Sweep up and shovel the material. Contain the spillage and collect it with a wet-brushing or an electrically protected vacuum cleaner. Place in a suitable, closed container for disposal.[8]

Toxicological Information

Palladium ions have the ability to form strong complexes with various biological ligands, which can disrupt cellular processes.[7] Contact with palladium compounds may lead to sensitivity and allergic reactions.[7]

Acute Toxicity:

-

Oral LD50 (Rat): >200 mg/kg.[1]

-

Inhalation: Corrosive to the respiratory system.[2] Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[2]

-

Skin: Causes severe skin burns.[4]

-

Eyes: Causes serious eye damage.[4]

Chronic Effects:

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

-

Germ Cell Mutagenicity: Some studies suggest that palladium compounds may affect genetic material.[8]

Potential Signaling Pathways in Palladium-Induced Toxicity

Research on palladium complexes suggests that their cytotoxic effects may be mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[10][11] The generation of reactive oxygen species (ROS) and inhibition of autophagy are also implicated in the mechanism of toxicity.[4]

Caption: Proposed signaling pathways for palladium-induced cytotoxicity.

Experimental Protocols Overview

The toxicological effects of palladium compounds are often investigated using a variety of in vitro assays. While detailed, step-by-step protocols are beyond the scope of this guide, the principles of key experimental methodologies are outlined below.

| Experimental Method | Purpose | Brief Methodology |

| Cell Viability Assays (e.g., SRB, MTT) | To determine the concentration-dependent cytotoxic effects of the compound. | Cells are treated with varying concentrations of the palladium compound. A reagent that is converted into a colored product by metabolically active cells is added. The color intensity, proportional to the number of viable cells, is measured using a spectrophotometer. |

| Apoptosis Assays (e.g., Annexin V/PI Staining) | To differentiate between viable, apoptotic, and necrotic cells. | Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry. |

| Western Blotting | To detect and quantify specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins). | Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. |

| ELISA (Enzyme-Linked Immunosorbent Assay) | To measure the concentration of specific proteins (e.g., cytokines, caspases). | An antigen is immobilized on a solid surface and then complexed with an antibody that is linked to an enzyme. Detection is accomplished by measuring the activity of the enzyme via incubation with a substrate to produce a measurable product. |

| Reactive Oxygen Species (ROS) Detection | To measure the generation of ROS within cells. | Cells are treated with a fluorescent probe that is oxidized in the presence of ROS, leading to an increase in fluorescence that can be measured by fluorometry or flow cytometry. |

Stability and Reactivity

-

Reactivity: This substance is a strong oxidizer and can react violently with combustible materials, organic substances, and strong alkalis.[5]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Heat, ignition sources, and incompatible materials.[5] Decomposition begins at temperatures above 70 °C.[5]

-

Incompatible Materials: Aluminum, combustible materials, various metals, steel, organic materials, and reducing agents.[5]

-

Hazardous Decomposition Products: In case of fire, may release nitrogen oxides (NOx).[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be sent to an approved waste disposal plant.[4] Do not allow the product to enter drains or waterways.[8]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. isoflex.com [isoflex.com]

- 3. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | N2O6Pd | CID 24932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. fishersci.pt [fishersci.pt]

- 10. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Palladium Nitrate from Palladium Oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of palladium(II) nitrate (B79036) from palladium oxide hydrate (B1144303). The described method is a standard laboratory procedure for producing this versatile palladium salt, which serves as a crucial precursor for catalysts and a reagent in various organic syntheses.

Palladium(II) nitrate, with the chemical formula Pd(NO₃)₂, is an important compound in synthetic chemistry.[1] It is utilized as a catalyst for reactions such as the conversion of alkenes to dinitrate esters and in the preparation of heterogeneous palladium catalysts.[2][3][4][5] The synthesis from palladium oxide hydrate offers a direct route to obtaining the hydrated form of palladium nitrate.[1][4][5]

The protocol herein details the dissolution of palladium oxide hydrate in dilute nitric acid, followed by crystallization to yield the desired product.[1][4][5] This method is advantageous due to the direct conversion of the oxide to the nitrate salt.

Experimental Protocol

This protocol outlines the necessary steps for the laboratory-scale synthesis of palladium(II) nitrate from palladium oxide hydrate.

Materials:

-

Palladium oxide hydrate (PdO·nH₂O)

-

Dilute nitric acid (HNO₃)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Glass reactor or beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a glass reactor or beaker, a pre-weighed amount of palladium oxide hydrate is suspended in a minimal amount of deionized water.

-

Acidification: While stirring the suspension, slowly add dilute nitric acid dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Heating and Dissolution: The mixture is gently heated and stirred until all the palladium oxide hydrate has dissolved, resulting in a clear, brown solution of this compound.[6]

-

Crystallization: The resulting solution is transferred to a crystallization dish and allowed to cool slowly to room temperature. For higher yields, the solution can be further concentrated by gentle heating before cooling. The hydrated this compound will crystallize as yellow-brown deliquescent prisms.[1][4][5]

-

Isolation: The crystals are isolated by vacuum filtration using a Buchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold ethanol to remove any residual nitric acid and other impurities.[2]

-

Drying: The purified this compound crystals are dried under vacuum at a low temperature to avoid decomposition.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound from palladium oxide hydrate.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Palladium Oxide Hydrate | Stoichiometric amount | The exact mass will depend on the desired scale of the reaction. |

| Nitric Acid | Dilute solution | The concentration should be sufficient to dissolve the oxide without excessive fuming. |

| Reaction Conditions | ||

| Temperature | Room temperature to gentle heating | The dissolution can be initiated at room temperature and gently heated to ensure complete reaction. |

| Reaction Time | Varies | The reaction is complete when all the palladium oxide hydrate has dissolved. |

| Product Characteristics | ||

| Chemical Formula | Pd(NO₃)₂·xH₂O | The degree of hydration (x) can vary. The dihydrate is a common form.[1] |

| Molar Mass | 230.43 g/mol (anhydrous) | The molar mass of the hydrated form will be higher.[1] |

| Appearance | Yellow-brown deliquescent prisms | [1][4][5] |

| Solubility | Soluble in water and dilute nitric acid | [4][7] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from palladium oxide hydrate.

Caption: Workflow for the synthesis of this compound.

References

- 1. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Manufacturer - Quality 10102-05-3,Palladous nitrate,Palladium(II) nitrate solution| UIV Chem [riyngroup.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 10102-05-3 [chemicalbook.com]

- 6. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 7. This compound [chembk.com]

Protocol for the Dissolution of Palladium Metal in Fuming Nitric Acid to Synthesize Anhydrous Palladium(II) Nitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of palladium metal in fuming nitric acid. This process is a method for synthesizing anhydrous palladium(II) nitrate (B79036), a compound of interest in various chemical syntheses. The protocol is based on established scientific literature and incorporates critical safety measures for handling the highly corrosive and oxidizing reagents involved.

Introduction

The reaction of elemental palladium with fuming nitric acid provides a direct route to anhydrous palladium(II) nitrate, Pd(NO₃)₂. This is in contrast to reactions with dilute or concentrated nitric acid, which typically yield hydrated forms of palladium nitrate. Anhydrous Pd(NO₃)₂ is a valuable precursor in various catalytic and synthetic applications where the presence of water is undesirable. The protocol described herein is adapted from the synthetic procedure reported by Bruns, Klüner, and Wickleder (2015).[1]

Safety Precautions

EXTREME CAUTION IS REQUIRED WHEN PERFORMING THIS PROCEDURE. Fuming nitric acid is a highly corrosive, oxidizing, and toxic substance. The reaction is conducted at an elevated temperature, further increasing the associated risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

Chemical splash goggles and a face shield.

-

An acid-resistant laboratory coat and apron.

-

Long pants and closed-toe shoes.

-

-

Ventilation: All work must be conducted within a certified chemical fume hood to prevent the inhalation of toxic nitrogen oxide fumes produced during the reaction.

-

Incompatible Materials: Keep fuming nitric acid away from combustible materials, organic solvents, bases, and reducing agents, as it can react violently.

-

Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill control materials for nitric acid available.

Experimental Protocol

This protocol is based on the synthesis of anhydrous palladium(II) nitrate as described by Bruns, Klüner, and Wickleder (2015).[1]

3.1. Materials and Equipment

-

Palladium metal (powder or sponge for higher surface area)

-

Fuming nitric acid (>90% HNO₃)

-

Reaction vessel (e.g., a thick-walled glass reaction tube or flask)

-

Heating mantle or oil bath with temperature control

-

Glassware for handling and transferring corrosive liquids

-